molecular formula C7H12N2O3 B1221016 alpha-Acetoxynpip CAS No. 53198-44-0

alpha-Acetoxynpip

Cat. No.: B1221016
CAS No.: 53198-44-0
M. Wt: 172.18 g/mol
InChI Key: NGQASKUNCWVFSF-UHFFFAOYSA-N
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Description

It is known for its carcinogenic properties, particularly in the esophagus of rats . This compound is a derivative of N-nitrosopiperidine, which is formed through the metabolic activation of nitrosamines.

Chemical Reactions Analysis

Alpha-Acetoxynpip undergoes several types of chemical reactions, including:

Common reagents used in these reactions include deoxyguanosine and various oxidizing agents. The major products formed from these reactions are often DNA adducts, which are significant in the study of carcinogenesis.

Scientific Research Applications

Alpha-Acetoxynpip is primarily used in scientific research to study its carcinogenic properties and the formation of DNA adducts. It is used to investigate the metabolic activation of nitrosamines and their interaction with DNA, which is crucial in understanding the mechanisms of carcinogenesis . Additionally, this compound is used in studies related to chemical carcinogenesis, toxicology, and the development of cancer prevention strategies.

Mechanism of Action

The mechanism of action of alpha-Acetoxynpip involves its metabolic activation to form reactive intermediates that bind to DNA. The compound undergoes alpha-hydroxylation to form the alpha-hydroxy ester, which then reacts with DNA to form adducts . These DNA adducts can cause mutations and lead to the development of cancer. The molecular targets of this compound include deoxyguanosine, which forms specific adducts that are studied for their role in carcinogenesis .

Comparison with Similar Compounds

Alpha-Acetoxynpip is similar to other nitrosamines, such as N-nitrosopyrrolidine (NPYR) and N-nitrosodimethylamine (NDMA). it is unique in its specific carcinogenic properties and the types of DNA adducts it forms. For example, N-nitrosopyrrolidine is primarily a liver carcinogen, while this compound is an esophageal carcinogen . The differences in their metabolic activation and the resulting DNA adducts highlight the uniqueness of this compound in carcinogenesis research.

Similar compounds include:

  • N-nitrosopyrrolidine (NPYR)
  • N-nitrosodimethylamine (NDMA)
  • N-nitrosomorpholine (NMOR)

These compounds share structural similarities but differ in their carcinogenic properties and the specific DNA adducts they form.

Properties

IUPAC Name

(1-nitrosopiperidin-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-6(10)12-7-4-2-3-5-9(7)8-11/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQASKUNCWVFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCCN1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967708
Record name 1-Nitrosopiperidin-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53198-44-0
Record name alpha-Acetoxy-N-nitrosopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053198440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitrosopiperidin-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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